Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: is a chemical compound that belongs to the class of imidazopyridines This compound features a fused heterocyclic ring system, which is structurally similar to purines Imidazopyridines are known for their diverse biological activities and potential therapeutic applications
Properties
IUPAC Name |
lithium;3-methylimidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-11-6-5(3-2-4-9-6)10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSBCAGCJDFJE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=C(C=CC=N2)N=C1C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives, including lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate, typically involves condensation-dehydration reactions. One common method involves the reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. Another approach is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazopyridine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for designing new compounds with potential biological activities .
Biology and Medicine: The compound has shown potential in biological and medicinal research. Imidazopyridine derivatives are known to act as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors. They also exhibit anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its ability to influence various cellular pathways makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, imidazopyridine derivatives can modulate the activity of GABA A receptors, leading to sedative and anxiolytic effects. They can also inhibit enzymes like aromatase, which is involved in estrogen synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,2-a]pyridine: Exhibits a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects
Uniqueness: Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific structural configuration and the presence of the lithium ion. This combination enhances its solubility and bioavailability, making it a valuable compound for various applications.
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